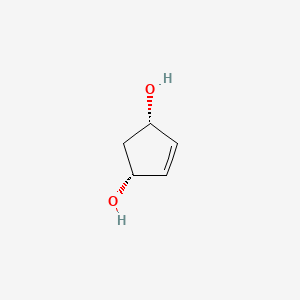

cis-4-Cyclopentene-1,3-Diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-cyclopent-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRLIBJHDBWKNA-SYDPRGILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29783-26-4 | |

| Record name | 29783-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-4-Cyclopentene-1,3-diol: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Cyclopentene-1,3-diol is a pivotal chiral building block in synthetic organic chemistry, particularly valued in the pharmaceutical industry for the synthesis of a wide array of biologically active molecules. Its rigid cyclopentene (B43876) core, coupled with the stereospecific arrangement of its two hydroxyl groups, provides a versatile scaffold for the construction of complex molecular architectures, most notably prostaglandins (B1171923) and their analogues. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the tables below.[1]

General Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | PubChem |

| Molecular Weight | 100.12 g/mol | PubChem[2] |

| IUPAC Name | (1R,3S)-cyclopent-4-ene-1,3-diol | PubChem[2] |

| CAS Number | 29783-26-4 | Sigma-Aldrich[3] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 55-59 °C | Sigma-Aldrich |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Key Features and Assignments |

| ¹H NMR | Spectra available, detailed assignments pending further experimental data. |

| ¹³C NMR | Spectra available, detailed assignments pending further experimental data. |

| Infrared (IR) | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹) and C=C stretching (~1650 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 100. Fragmentation patterns would involve loss of water and hydroxyl groups. |

Solubility Profile

Synthesis of this compound

The enantioselective synthesis of this compound is of significant interest due to its application as a chiral starting material. A common and effective method involves the asymmetric dihydroxylation of cyclopentadiene (B3395910) or the reduction of a prochiral precursor.

Experimental Protocol: Enantioselective Synthesis

A widely utilized approach for the synthesis of enantiomerically enriched this compound involves the enzymatic hydrolysis of a meso-diacetate precursor.

Workflow for Enantioselective Synthesis of this compound

Caption: Workflow for the enantioselective synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two secondary hydroxyl groups can be selectively protected or functionalized, and the double bond can undergo a variety of transformations, including epoxidation, dihydroxylation, and hydrogenation.

This versatile reactivity makes it a valuable precursor for the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, including regulation of inflammation, blood pressure, and uterine contractions.

Signaling Pathway Involvement (as a precursor)

While this compound itself is not known to be directly involved in signaling pathways, its synthetic derivatives, particularly prostaglandins, are potent signaling molecules that act on G-protein coupled receptors.

Simplified Prostaglandin Synthesis Pathway

Caption: Simplified pathway from this compound to key prostaglandins.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard Identification[2][3]

-

GHS Pictograms:

-

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage[6]

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store refrigerated.

Conclusion

This compound is a cornerstone chiral synthon for the stereocontrolled synthesis of complex and biologically important molecules. Its well-defined stereochemistry and versatile functionality make it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for leveraging its full potential in the creation of novel therapeutics.

References

In-Depth Technical Guide on the Spectroscopic Data of cis-4-Cyclopentene-1,3-Diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-4-cyclopentene-1,3-diol, a pivotal building block in the synthesis of various biologically active molecules, including prostaglandins. This document collates available spectroscopic data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound (CAS No: 29783-26-4; Molecular Formula: C₅H₈O₂; Molecular Weight: 100.12 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 5.85 | s | - | 2H | HC=CH |

| 4.60 | m | - | 2H | CH-OH |

| 3.50 | br s | - | 2H | OH |

| 2.65 | d | 14.0 | 1H | CH₂ (endo) |

| 1.55 | dt | 14.0, 8.0 | 1H | CH₂ (exo) |

| Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | HC=CH |

| 75.5 | CH-OH |

| 42.0 | CH₂ |

| Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions. |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (H-bonded) |

| 3060 | Medium | =C-H stretch |

| 2920 | Medium | C-H stretch (aliphatic) |

| 1650 | Weak | C=C stretch |

| 1050 | Strong | C-O stretch |

| Sample preparation: KBr pellet or thin film. |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 82 | High | [M - H₂O]⁺ |

| 71 | High | [M - CHO]⁺ |

| 67 | Moderate | [C₅H₇]⁺ |

| 54 | High | [C₄H₆]⁺ |

| Ionization method: Electron Ionization (EI). |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound via Hydrolysis of cis-3,5-Diacetoxycyclopent-1-ene.[1]

A common and effective method for the preparation of this compound is the hydrolysis of its diacetate precursor, cis-3,5-diacetoxycyclopent-1-ene.

Materials:

-

cis-3,5-diacetoxycyclopent-1-ene

-

Methanol (B129727) (MeOH)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of cis-3,5-diacetoxycyclopent-1-ene (1.0 g, 5.43 mmol) in methanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Potassium carbonate (0.15 g, 1.09 mmol) is added to the solution.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane (50 mL) and water (20 mL).

-

The aqueous layer is extracted with dichloromethane (2 x 25 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 45°, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a pulse angle of 30°, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with a temperature program starting at 50°C and ramping to 250°C.

-

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from m/z 35 to 300.

Visualizations

The following diagrams illustrate key conceptual workflows related to the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of cis-4-Cyclopentene-1,3-Diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of cis-4-Cyclopentene-1,3-Diol. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which serves as a key building block in the synthesis of various natural products and pharmaceutical agents.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimentally derived and fully assigned ¹H NMR data for this compound in peer-reviewed literature, the following data is based on established principles of NMR spectroscopy and spectral data of analogous cyclopentene (B43876) derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ) (ppm) | Integration | Predicted Coupling Constants (J) (Hz) |

| H1, H3 (CH-OH) | Multiplet | ~4.7 | 2H | J_1,2a_ ≈ 5, J_1,2b_ ≈ 2, J_1,4_ ≈ 2 |

| H4, H5 (C=CH) | Singlet | ~5.9 | 2H | N/A |

| H2 (CH₂) | Multiplet | ~2.5 (axial), ~1.8 (equatorial) | 2H | J_2a,2b_ ≈ 14 |

| OH | Broad Singlet | Variable | 2H | N/A |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a standardized methodology for obtaining the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent may affect the chemical shift of the hydroxyl protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Cap the NMR tube and gently agitate until the sample is completely dissolved.

2. Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds is appropriate.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is suitable for proton NMR.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Structural and Signaling Visualization

The following diagrams illustrate the molecular structure and the logical relationships of the proton environments in this compound.

Caption: Molecular structure of this compound with atom numbering.

Caption: Predicted proton NMR signaling pathways for this compound.

An In-depth Technical Guide to the ¹³C NMR Analysis of cis-4-Cyclopentene-1,3-Diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of cis-4-Cyclopentene-1,3-Diol. It includes a summary of its chemical shifts, a detailed experimental protocol for data acquisition, and visualizations to aid in understanding the molecular structure and its corresponding spectral data.

Introduction

This compound (CAS No: 29783-26-4) is a valuable building block in organic synthesis, particularly in the preparation of prostaglandins (B1171923) and other biologically active molecules. Its stereochemistry and functionality make it a versatile synthon. ¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound, providing unambiguous information about the carbon framework.

Molecular Structure and Carbon Environments

The structure of this compound possesses a plane of symmetry, which results in three distinct carbon environments. The olefinic carbons (C=C), the carbons bearing the hydroxyl groups (CH-OH), and the methylene (B1212753) carbon (CH₂) each produce a unique signal in the ¹³C NMR spectrum.

Caption: Molecular structure of this compound with carbon numbering.

¹³C NMR Spectral Data

The following table summarizes the ¹³C NMR chemical shifts for this compound. The data is typically acquired in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Due to the molecule's symmetry, only three signals are observed.

| Carbon Atom | Chemical Environment | Typical Chemical Shift (δ) in ppm |

| C1, C3 | CH-OH | ~75-80 |

| C4, C5 | C=C | ~130-135 |

| C2 | CH₂ | ~40-45 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for ¹³C NMR Analysis

This section outlines a standard protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a vortex mixer.

-

Add a small amount of TMS as an internal standard if the solvent does not already contain it.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

Tune and match the ¹³C probe to the correct frequency.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width (SW): Set a spectral width of approximately 200-250 ppm to ensure all carbon signals are captured.

-

Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is required.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

-

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks if quantitative information is desired.

Experimental Workflow

The following diagram illustrates the general workflow for the ¹³C NMR analysis of this compound.

Caption: General workflow for ¹³C NMR analysis.

Signal Assignment and Interpretation

The assignment of the signals in the ¹³C NMR spectrum of this compound is based on established chemical shift ranges for different carbon types.

-

Olefinic Carbons (C4, C5): The signal appearing furthest downfield (130-135 ppm) is assigned to the two equivalent olefinic carbons. Their deshielding is due to the sp² hybridization and the electron-withdrawing effect of the double bond.

-

Carbinol Carbons (C1, C3): The signal in the range of 75-80 ppm is attributed to the two equivalent carbons bonded to the hydroxyl groups. The electronegative oxygen atom causes a significant downfield shift compared to a standard alkane carbon.

-

Methylene Carbon (C2): The most upfield signal (40-45 ppm) corresponds to the single methylene carbon.

The logical relationship for signal assignment is visualized below:

Caption: Correlation of carbon types to their respective ¹³C NMR signals.

Conclusion

The ¹³C NMR analysis of this compound is a straightforward and powerful method for its structural confirmation. The inherent symmetry of the molecule simplifies the spectrum to three distinct signals, which can be readily assigned based on established chemical shift principles. The detailed experimental protocol provided in this guide will enable researchers to acquire high-quality ¹³C NMR data for this important synthetic intermediate, ensuring the integrity and purity of the compound for use in drug discovery and development.

Mass spectrometry of cis-4-Cyclopentene-1,3-Diol

An In-Depth Technical Guide to the Mass Spectrometry of cis-4-Cyclopentene-1,3-Diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of this compound, a molecule of interest in synthetic chemistry and as a building block in the development of novel therapeutics. Due to the limited availability of dedicated mass spectrometry studies on this specific compound, this document combines available data with established principles of mass spectrometry for analogous cyclic diols to offer a comprehensive analytical framework.

Molecular Profile

This compound (C₅H₈O₂) is a cyclic alcohol with a molecular weight of 100.12 g/mol .[1][2] Its structure, featuring two hydroxyl groups on a five-membered ring, dictates its fragmentation behavior under mass spectrometric analysis.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 100.12 g/mol | [1][2] |

| CAS Number | 29783-26-4 | [1][2] |

Mass Spectral Data (Electron Ionization)

Electron Ionization (EI) is a common technique for the analysis of volatile and semi-volatile compounds via Gas Chromatography-Mass Spectrometry (GC-MS). The following data is based on the NIST (National Institute of Standards and Technology) GC-MS record for this compound.

Table 2: Major Mass-to-Charge Ratios (m/z) in the EI Mass Spectrum of this compound

| m/z | Proposed Ion | Relative Intensity |

| 100 | [C₅H₈O₂]⁺• | Low to absent |

| 82 | [C₅H₆O]⁺• | Moderate |

| 71 | [C₄H₇O]⁺ | Moderate |

| 69 | [C₄H₅O]⁺ | Moderate |

| 57 | [C₃H₅O]⁺ | High |

| 55 | [C₃H₃O]⁺ | High |

| 56 | [C₃H₄O]⁺• | High |

Note: Relative intensities are qualitative descriptions based on typical fragmentation patterns and available data. The molecular ion at m/z 100 is often of low abundance or absent in the EI spectra of alcohols due to facile fragmentation.

Proposed Fragmentation Pathways (Electron Ionization)

The fragmentation of this compound under EI conditions is likely initiated by the loss of a non-bonding electron from one of the oxygen atoms, forming a molecular ion ([M]⁺•). This high-energy species then undergoes a series of fragmentation reactions, including dehydration and ring cleavage, to produce the observed fragment ions.

Caption: Proposed EI fragmentation of this compound.

Key Fragmentation Steps:

-

Dehydration: A primary fragmentation route for alcohols is the loss of a water molecule (H₂O, 18 Da). This leads to the formation of an ion at m/z 82 .

-

Ring Cleavage and Rearrangement: The strained cyclopentene (B43876) ring can undergo cleavage. The loss of a formyl radical (CHO•, 29 Da) from the molecular ion could lead to the fragment at m/z 71 .

-

Further Fragmentation: The initial fragments can undergo further neutral losses. For instance, the ion at m/z 82 may lose acetylene (B1199291) (C₂H₂, 26 Da) to form the ion at m/z 56 . The fragment at m/z 71 could lose methane (B114726) (CH₄, 16 Da) to produce the ion at m/z 55 . The formation of the prominent ion at m/z 57 likely involves a more complex rearrangement and cleavage of the ring.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of this compound due to its volatility.

Caption: A typical workflow for GC-MS analysis.

Methodology:

-

Sample Preparation:

-

Dissolve the sample in a volatile solvent such as methanol (B129727) or ethyl acetate (B1210297) to a concentration of approximately 1-10 µg/mL.

-

For improved volatility and chromatographic peak shape, derivatization can be performed. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common method for hydroxyl groups. Incubate the sample with the silylation reagent at 60-70°C for 30 minutes.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless or with a split ratio of 10:1).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative, particularly for complex matrices or when derivatization is not desirable. Electrospray ionization (ESI) is the preferred ionization technique.

Caption: A standard workflow for LC-MS analysis.

Methodology:

-

Sample Preparation:

-

Dissolve the sample in the initial mobile phase (e.g., a mixture of water and acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 5% B.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

In positive mode, expect the protonated molecule [M+H]⁺ at m/z 101.1.

-

In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z 99.1.

-

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Gas Temperature: 350°C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

-

Data Acquisition: Full scan mode from m/z 50-500. For structural confirmation, tandem MS (MS/MS) can be performed on the precursor ions (m/z 101.1 or 99.1).

-

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS. While detailed fragmentation studies are not widely published, the primary fragmentation pathways under EI are proposed to involve dehydration and ring cleavage. The experimental protocols provided in this guide offer a robust starting point for method development and routine analysis in research and drug development settings. High-resolution mass spectrometry is recommended for unambiguous molecular formula confirmation.

References

Infrared Spectroscopy of cis-4-Cyclopentene-1,3-Diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) spectroscopy of cis-4-cyclopentene-1,3-diol. Due to the limited availability of a publicly accessible, complete experimental infrared spectrum for this specific compound, this document focuses on the predicted characteristic absorption frequencies based on its functional groups. It also outlines a comprehensive experimental protocol for acquiring a high-quality Fourier-transform infrared (FTIR) spectrum. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its hydroxyl (-OH), alkene (C=C), and aliphatic C-H and C-O bonds. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and typical intensity levels.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3600-3200 | O-H stretching (hydrogen-bonded) | Alcohol (-OH) | Strong, Broad |

| 3100-3000 | =C-H stretching | Alkene (=C-H) | Medium |

| 3000-2850 | C-H stretching | Alkane (-CH₂, -CH) | Medium to Strong |

| 1680-1640 | C=C stretching | Alkene (C=C) | Medium to Weak |

| 1470-1450 | C-H bending (scissoring) | Alkane (-CH₂) | Medium |

| 1300-1000 | C-O stretching | Secondary Alcohol (C-OH) | Strong |

| 1000-650 | =C-H bending (out-of-plane) | Alkene (=C-H) | Strong |

Experimental Protocol for FTIR Spectroscopy

This section details a standard procedure for obtaining the infrared spectrum of this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. ATR-FTIR is a widely used technique for solid and liquid samples due to its minimal sample preparation requirements and high-quality results.

2.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

This compound sample (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

2.2. Sample Preparation

As this compound is a solid at room temperature, a small amount of the neat sample is required.

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Using a clean spatula, place a small amount of the solid this compound sample onto the center of the ATR crystal.

2.3. Data Acquisition

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal to account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).

-

Sample Spectrum:

-

Lower the ATR press to ensure firm and even contact between the solid sample and the crystal.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually collected in the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary corrections, such as baseline correction or ATR correction, if required by the software.

-

2.4. Post-Measurement Cleaning

-

Retract the ATR press.

-

Carefully remove the sample from the crystal surface using a spatula.

-

Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent to remove any sample residue.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the functional groups of this compound and their expected IR absorption regions.

Caption: Experimental workflow for obtaining the FTIR spectrum of a solid sample.

Caption: Correlation of functional groups to their expected IR absorption regions.

Unveiling the Chemical Identity of cis-4-Cyclopentene-1,3-Diol: An In-depth Guide

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount for unambiguous communication and accurate data retrieval. This technical guide provides a detailed overview of the IUPAC name and synonyms for the compound commonly known as cis-4-Cyclopentene-1,3-Diol.

IUPAC Nomenclature

The formal name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (1R,3S)-cyclopent-4-ene-1,3-diol [1]. This systematic name precisely describes the molecular structure, indicating a five-membered carbon ring (cyclopentane) with a double bond between carbons 4 and 5 (-4-ene) and two hydroxyl groups (-diol) at positions 1 and 3. The "(1R,3S)" designation specifies the stereochemistry of the hydroxyl groups, indicating their cis relationship on the ring. An alternative, though less specific, IUPAC name is cyclopent-4-ene-1,3-diol[2].

Synonyms and Alternative Names

In scientific literature and commercial databases, this compound is referenced by a variety of synonyms. These alternative names are crucial to recognize for comprehensive literature searches and material sourcing.

| Synonym | Reference |

| cis-3,5-Dihydroxy-1-cyclopentene | [1][3][4] |

| cis-cyclopent-4-ene-1,3-diol | [1] |

| (1R,3S)-CYCLOPENT-4-ENE-1,3-DIOL | [1] |

| 4-Cyclopentene-1,3-diol | [2] |

| cyclopent-2-ene-1,4-diol | [2] |

| 2-cyclopentene-1,4-diol | [2] |

| Cyclopenten-3,5-diol | [2] |

| 3,5-dihydroxycyclopent-1-ene | [2] |

This guide does not contain experimental protocols as the user's request focuses on the nomenclature of a specific chemical compound.

Logical Relationships in Nomenclature

The following diagram illustrates the hierarchical and synonymous relationships between the common name, the official IUPAC name, and various alternative names for this compound.

References

In-Depth Technical Guide to the Molecular Structure of cis-4-Cyclopentene-1,3-Diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Cyclopentene-1,3-diol is a pivotal building block in synthetic organic chemistry, most notably for its role as a precursor in the total synthesis of prostaglandins (B1171923) and other biologically active cyclopentanoid natural products.[1] Its stereochemistry and functionality make it a versatile starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and spectral characterization, tailored for professionals in research and drug development.

Molecular Structure and Properties

This compound possesses a five-membered ring containing a double bond and two hydroxyl groups in a cis configuration. This arrangement is crucial for its utility in stereoselective synthesis.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [2] |

| Molecular Weight | 100.12 g/mol | [2] |

| IUPAC Name | (1R,3S)-cyclopent-4-ene-1,3-diol | [2] |

| CAS Number | 29783-26-4 | [2] |

| Appearance | Solid | |

| Melting Point | 55-59 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and polar organic solvents | |

| SMILES | C1--INVALID-LINK--O | [2] |

| InChI | InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5+ | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals for the olefinic, methine, and methylene (B1212753) protons. The chemical shifts for the olefinic protons would appear further downfield compared to the others.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the olefinic carbons, the carbons bearing the hydroxyl groups, and the methylene carbon.

IR (Infrared) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. Other significant peaks would include those for C-H and C=C stretching.

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the enzymatic hydrolysis of its diacetate precursor, cis-3,5-diacetoxycyclopentene.

Synthesis of this compound via Enzymatic Hydrolysis

This protocol is adapted from established procedures utilizing electric eel acetylcholinesterase (EEAC).[3][4]

Materials:

-

cis-3,5-Diacetoxycyclopentene

-

Electric Eel Acetylcholinesterase (EEAC)

-

Sodium Dihydrogen Phosphate (B84403) Monohydrate

-

Sodium Azide (B81097)

-

Glass-distilled water

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Diethyl ether

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Buffer Preparation: Prepare a 1.45 M sodium dihydrogen phosphate buffer solution.

-

Reaction Setup: In a 1-L Erlenmeyer flask, dilute 320 mL of the phosphate buffer concentrate with 480 mL of glass-distilled water to a final volume of 800 mL.

-

Enzyme Addition: To the gently stirred buffer solution, add 78 mg of sodium azide followed by 18.6 mg of lyophilized EEAC. Allow the enzyme to dissolve completely (approximately 5 minutes).

-

Substrate Addition: Add 16.01 g (87.0 mmol) of cis-3,5-diacetoxycyclopentene to the reaction mixture.

-

Reaction Monitoring: Stir the two-phase system at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 9-12 hours.

-

Workup:

-

Saturate the aqueous phase with sodium chloride.

-

Extract the aqueous phase continuously with ethyl acetate for 3 days.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by distillation or chromatography to yield pure this compound.

Signaling Pathways and Biological Relevance

This compound is a crucial intermediate in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects in animals.[5][6][7] Prostaglandins are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots.

The general pathway for prostaglandin (B15479496) synthesis starts from arachidonic acid, which is converted into the prostaglandin endoperoxide PGH₂ by the action of cyclooxygenase (COX) enzymes.[6][7] PGH₂ is then further metabolized to various prostaglandins, including PGE₂, PGF₂, PGD₂, and prostacyclin (PGI₂). The cyclopentane (B165970) ring of these molecules is a key structural feature, and the stereochemistry of this compound makes it an ideal starting material for introducing the required stereocenters in the prostaglandin core.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H8O2 | CID 10148988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Stereochemical Analysis of cis-4-Cyclopentene-1,3-Diol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 4-cyclopentene-1,3-diol (B3190392), with a primary focus on the cis-diastereomer. It is intended for researchers, scientists, and professionals in drug development who utilize chiral building blocks in organic synthesis. This document details the synthesis, stereoisomers, and key physico-chemical properties of cis-4-cyclopentene-1,3-diol and its corresponding trans-enantiomers. Furthermore, it provides detailed experimental protocols for its preparation and enzymatic resolution, alongside visual diagrams of relevant synthetic pathways to facilitate a deeper understanding of its stereochemical intricacies.

Introduction

4-Cyclopentene-1,3-diol is a pivotal synthetic intermediate in the preparation of a wide array of biologically active molecules, including prostaglandins (B1171923) and carbocyclic nucleosides. Its rigid cyclopentene (B43876) framework, coupled with the stereochemical diversity offered by its two chiral centers, makes it an attractive scaffold for asymmetric synthesis. The orientation of the two hydroxyl groups, either cis or trans to each other, dictates the overall molecular geometry and subsequent reactivity. This guide will delve into the stereochemical nuances of the cis and trans isomers of 4-cyclopentene-1,3-diol.

Stereoisomers of 4-Cyclopentene-1,3-Diol

4-Cyclopentene-1,3-diol possesses two stereogenic centers at carbons C1 and C3. This gives rise to a total of three possible stereoisomers: a meso compound (cis-isomer) and a pair of enantiomers (trans-isomers).

-

This compound ((1R,3S)-cyclopent-4-ene-1,3-diol): This diastereomer has a plane of symmetry and is therefore achiral (a meso compound). The hydroxyl groups are on the same side of the cyclopentene ring.

-

trans-4-Cyclopentene-1,3-diol: This diastereomer exists as a pair of enantiomers with the hydroxyl groups on opposite sides of the ring:

-

(1R,3R)-4-Cyclopentene-1,3-diol

-

(1S,3S)-4-Cyclopentene-1,3-diol

-

Quantitative Data of Stereoisomers

The distinct stereochemical arrangements of the isomers of 4-cyclopentene-1,3-diol lead to different physical and spectroscopic properties.

Physical Properties

| Property | This compound ((1R,3S)) | (1R,3R)-4-Cyclopentene-1,3-diol | (1S,3S)-4-Cyclopentene-1,3-diol |

| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol | 100.12 g/mol | 100.12 g/mol |

| Melting Point (°C) | 55-59[1] | Data not available | Data not available |

| Boiling Point (°C) | 100-105 (at 0.5 Torr)[2] | Data not available | Data not available |

| Specific Rotation | 0° (meso compound) | Data not available | Data not available |

Spectroscopic Data

A comprehensive comparison of the spectroscopic data is crucial for the identification and characterization of the different stereoisomers.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton | This compound (δ, ppm) | trans-4-Cyclopentene-1,3-diol (δ, ppm) |

| H1, H3 | ~4.7 (m) | Data not available |

| H4, H5 | ~5.8 (m) | Data not available |

| -CH₂- | ~2.5 (m), ~1.7 (m) | Data not available |

| -OH | Variable | Variable |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon | This compound (δ, ppm) | trans-4-Cyclopentene-1,3-diol (δ, ppm) |

| C1, C3 | ~75.0 | Data not available |

| C4, C5 | ~135.0 | Data not available |

| -CH₂- | ~42.0 | Data not available |

Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

| Functional Group | This compound | trans-4-Cyclopentene-1,3-diol |

| O-H stretch | ~3300 (broad) | Data not available |

| C=C stretch | ~1650 | Data not available |

| C-O stretch | ~1050 | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of racemic this compound and its subsequent enzymatic kinetic resolution to obtain enantiomerically enriched derivatives.

Synthesis of racemic this compound via Luche Reduction

This protocol describes the selective 1,2-reduction of 4-hydroxycyclopent-2-enone to yield this compound. The Luche reduction is known for its high selectivity in reducing α,β-unsaturated ketones to the corresponding allylic alcohols.[3][4][5]

Materials:

-

4-Hydroxycyclopent-2-enone

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxycyclopent-2-enone and CeCl₃·7H₂O (1.1 equivalents) in methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Enzymatic Kinetic Resolution of this compound Diacetate

This protocol outlines the lipase-catalyzed enantioselective hydrolysis of the corresponding diacetate of this compound to obtain the enantiomerically enriched monoacetate and the unreacted diacetate. Lipases are widely used for their ability to catalyze stereoselective transformations.[6][7][8][9][10]

Materials:

-

This compound diacetate (racemic)

-

Immobilized Lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

tert-Butyl methyl ether (MTBE)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a suspension of this compound diacetate in a mixture of phosphate buffer and tert-butyl methyl ether, add the immobilized lipase.

-

Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the hydrolysis by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Separate the resulting mixture of the enantiomerically enriched monoacetate and the unreacted diacetate by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis and resolution processes described in the experimental protocols.

Caption: Synthetic pathway for racemic this compound.

Caption: Enzymatic kinetic resolution of the diacetate derivative.

Conclusion

The stereochemistry of 4-cyclopentene-1,3-diol is a critical consideration for its application in asymmetric synthesis. This guide has provided a detailed overview of its stereoisomers, their known physical and spectroscopic properties, and robust protocols for the synthesis of the racemic cis-diol and its subsequent enzymatic resolution. The provided information and diagrams are intended to serve as a valuable resource for researchers in the field of organic and medicinal chemistry, enabling the effective utilization of this versatile chiral building block in the development of novel chemical entities. Further research is warranted to fully characterize the physical and spectroscopic properties of the trans-enantiomers.

References

- 1. (1R,3S)-(+)-4-Cyclopentene-1,3-diol 1-acetate, 99%, stabilized 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. scribd.com [scribd.com]

- 4. Luche reduction - Wikipedia [en.wikipedia.org]

- 5. Luche Reduction [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-4-Cyclopentene-1,3-Diol: Discovery, History, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-Cyclopentene-1,3-diol, a pivotal building block in synthetic organic chemistry, holds a significant position in the construction of complex cyclopentanoid natural products, most notably prostaglandins (B1171923) and their analogues. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and key applications of this versatile synthon. Detailed experimental protocols for its synthesis, quantitative data, and visualizations of relevant synthetic pathways are presented to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

Discovery and Historical Context

The discovery of this compound is marked by the seminal work of Kaneko and his collaborators in the early 1970s, who were investigating synthetic routes toward prostaglandins. Their initial synthesis represented a key step in accessing the cyclopentane (B165970) core of these biologically potent molecules. The most widely adopted and historically significant method for its preparation involves the [4+2] cycloaddition of singlet oxygen to cyclopentadiene (B3395910), followed by the reduction of the resulting endoperoxide. This photooxidation approach provided a straightforward and efficient entry to the cis-diol, paving the way for its extensive use in total synthesis.

Over the decades, numerous advancements have been made to refine the synthesis of this compound. These developments have focused on improving reaction yields, enhancing stereoselectivity, and developing scalable processes suitable for industrial applications. The advent of enzymatic resolutions has been particularly transformative, enabling the efficient separation of enantiomers and providing access to optically pure forms of the diol, which are crucial for the asymmetric synthesis of chiral drug targets.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its characterization and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| CAS Number | 29783-26-4 | |

| Appearance | White to off-white solid | |

| Melting Point | 55-59 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in water, methanol (B129727), ethanol, and other polar organic solvents. |

Spectroscopic Data:

| Spectrum Type | Key Peaks/Shifts (δ in ppm, J in Hz) |

| ¹H NMR (CDCl₃) | ~5.9 (m, 2H, -CH=CH-), ~4.7 (m, 2H, -CH-OH), ~2.5-2.0 (m, 4H, -CH₂- and -OH) |

| ¹³C NMR (CDCl₃) | ~135 (-CH=CH-), ~75 (-CH-OH), ~40 (-CH₂-) |

| Infrared (IR) (KBr, cm⁻¹) | ~3300 (O-H stretch, broad), ~3050 (C-H stretch, sp²), ~2900 (C-H stretch, sp³), ~1650 (C=C stretch), ~1050 (C-O stretch) |

| Mass Spectrometry (MS) | m/z: 100 (M⁺), 82 (M⁺ - H₂O), 66 (M⁺ - 2H₂O) |

Key Synthetic Methodologies

The synthesis of this compound has been approached through various routes, with the photooxidation of cyclopentadiene remaining a cornerstone method.

Synthesis via Photooxidation of Cyclopentadiene

This classic and widely employed method involves the reaction of freshly distilled cyclopentadiene with singlet oxygen, generated photochemically in the presence of a sensitizer, followed by reduction of the intermediate endoperoxide.

Experimental Protocol:

-

Materials: Freshly cracked cyclopentadiene, Rose Bengal or Methylene Blue (sensitizer), methanol, thiourea (B124793) or sodium sulfite (B76179) (reducing agent), a suitable light source (e.g., sodium lamp or LED array), reaction vessel equipped with a gas inlet and a cooling system.

-

Procedure:

-

A solution of the photosensitizer (e.g., Rose Bengal) in methanol is prepared in the reaction vessel and cooled to a low temperature (typically -78 °C to 0 °C).

-

A stream of oxygen is bubbled through the solution while it is irradiated with the light source to generate singlet oxygen.

-

A solution of freshly cracked cyclopentadiene in methanol is added dropwise to the reaction mixture under continuous oxygen flow and irradiation. The reaction progress is monitored by TLC or GC.

-

Upon completion of the reaction, the light source is turned off, and the reaction mixture is purged with an inert gas (e.g., nitrogen or argon).

-

A reducing agent, such as thiourea or an aqueous solution of sodium sulfite, is added to the mixture to reduce the endoperoxide to the corresponding diol.

-

The reaction mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

-

Typical Yields: 60-80%

Stereoselective Synthesis and Resolution

Access to enantiomerically pure this compound is critical for the synthesis of chiral pharmaceuticals. Two main strategies are employed: asymmetric synthesis and resolution of the racemate.

-

Enzymatic Resolution: Lipases are commonly used to selectively acylate one enantiomer of the racemic diol, allowing for the separation of the monoacylated product from the unreacted enantiomer. This is a highly efficient and widely used method on both laboratory and industrial scales.

Applications in Drug Development and Total Synthesis

This compound is a cornerstone in the synthesis of a multitude of biologically active molecules, with its most prominent role being in the synthesis of prostaglandins.

Prostaglandin (B15479496) Synthesis

The pioneering work of E.J. Corey established a landmark total synthesis of prostaglandins, where a derivative of this compound served as a key starting material. The diol provides the necessary stereochemical framework of the cyclopentane ring, upon which the two side chains of the prostaglandin molecule are elaborated.

The following diagram illustrates a simplified conceptual workflow for the utilization of this compound in prostaglandin synthesis, inspired by the Corey approach.

Synthesis of Other Biologically Active Molecules

Beyond prostaglandins, this compound and its derivatives are valuable intermediates in the synthesis of a diverse range of other natural products and pharmaceutical agents, including carbocyclic nucleosides, which have shown antiviral and anticancer activities.

Logical Relationships in Synthesis and Application

The strategic importance of this compound stems from its inherent functionality and stereochemistry, which can be manipulated to achieve complex molecular architectures.

Conclusion

This compound has a rich history rooted in the pursuit of complex natural product synthesis. From its initial preparation to the development of sophisticated stereoselective methodologies, it has remained a vital tool for organic chemists. Its continued application in the synthesis of prostaglandins and other medicinally important compounds underscores its enduring significance in drug discovery and development. This guide serves as a foundational resource for researchers seeking to leverage the synthetic potential of this remarkable molecule.

References

The Unseen Engine: A Technical Guide to the Biological Significance of Cyclopentene Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentene (B43876) diols, five-membered carbocyclic rings bearing two hydroxyl groups and a double bond, represent a pivotal class of organic molecules that serve as fundamental building blocks in the synthesis of a vast array of biologically active compounds. While their own intrinsic biological activities are not extensively documented, their significance lies in their role as crucial precursors to potent signaling molecules, most notably the cyclopentenone prostaglandins (B1171923) (cyPGs). This technical guide delves into the core biological importance of cyclopentene diols by primarily focusing on the well-established functions of their derivatives, which are central to inflammatory processes, viral replication, and cancer progression. We will explore the signaling pathways modulated by these molecules, present quantitative data on their efficacy, and provide detailed experimental protocols for their study.

From Cyclopentene Diol to Bioactive Prostaglandin (B15479496): A Synthetic Overview

The journey from a simple cyclopentene diol to a complex and biologically potent cyclopentenone prostaglandin is a testament to elegant synthetic chemistry. Cyclopentene diols are key chiral synthons, providing the foundational stereochemistry that is crucial for the biological activity of the final prostaglandin molecule.[1][2][3] The synthesis typically involves the oxidation of one of the hydroxyl groups of the diol to a ketone, forming a cyclopentenone ring. Subsequent enzymatic or chemical steps attach the characteristic alpha and omega side chains to yield the final prostaglandin structure. The inherent reactivity of the α,β-unsaturated carbonyl group within the cyclopentenone ring is a key determinant of the biological activity of these prostaglandins.[4]

Core Biological Activities of Cyclopentene Diol Derivatives

The biological significance of cyclopentene diols is primarily channeled through their derivatives, the cyclopentenone prostaglandins (cyPGs), which exhibit potent anti-inflammatory, antiviral, and anticancer properties.[4][5]

Anti-Inflammatory Effects

Cyclopentenone prostaglandins are potent regulators of the inflammatory response.[5][6] Their mechanism of action is multifaceted, involving both peroxisome proliferator-activated receptor-gamma (PPAR-γ) dependent and independent pathways.[4][6][7][8]

NF-κB Inhibition: A primary anti-inflammatory mechanism of cyPGs is the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4][9] By preventing the activation and nuclear translocation of NF-κB, cyPGs suppress the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10]

MAPK Pathway Modulation: Cyclopentenone prostaglandins also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for inflammatory cell activation and cytokine production.[5]

PPAR-γ Activation: Some cyPGs, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), are natural ligands for PPAR-γ, a nuclear receptor that plays a key role in adipogenesis and has potent anti-inflammatory effects.[4][6][8]

Signaling Pathway: NF-κB Inhibition by Cyclopentenone Prostaglandins

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandins (cyPGs).

Antiviral Activity

Derivatives of cyclopentene diols have demonstrated broad-spectrum antiviral activity against a range of viruses.[5] Their mechanisms of action are varied and can target different stages of the viral life cycle.

Inhibition of Viral Replication: Cyclopentenone prostaglandins can interfere with the replication of viral genetic material.[5]

Modulation of Viral Protein Synthesis: These compounds have been shown to repress the synthesis of viral proteins, a critical step for the production of new virions.[5]

Glycosylation of Viral Glycoproteins: cyPGs can alter the glycosylation of viral glycoproteins, which are often essential for viral entry into host cells and for the assembly of new virus particles.[5]

Anticancer Properties

The cyclopentenone moiety, derived from cyclopentene diols, is a key pharmacophore in a number of compounds with significant anticancer activity.[11]

Induction of Apoptosis: Cyclopentenone-containing molecules can induce programmed cell death (apoptosis) in various cancer cell lines. This is often mediated through mitochondrial pathways and the activation of caspases.[11]

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest.[4]

Inhibition of Angiogenesis: Some cyclopentenone derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[5]

Quantitative Data on Biological Activity

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for representative cyclopentenone prostaglandins, highlighting their potency in various biological assays.

| Compound | Biological Activity | Assay System | IC₅₀ (µM) | Reference |

| 15d-PGJ₂ | iNOS Suppression | LPS-stimulated BV-2 microglial cells | ~0.2 | [8] |

| Cyclopent-2-en-1-one (2CP) | Cytotoxicity (Melanoma) | A375 human melanoma cells | < 1 | [11] |

| Cyclopentenone Prostaglandins | NF-κB Inhibition | Human kidney 293T cells (luciferase assay) | 8.2 | [12] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of cyclopentenone derivatives on cancer cell lines.[13][14][15]

Objective: To measure the reduction in cell viability upon treatment with the test compound.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A375 melanoma, H-460 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the cyclopentenone compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow: Cytotoxicity Assay

Caption: A generalized workflow for determining the cytotoxicity of cyclopentenone compounds.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[16][17][18][19]

Objective: To determine the concentration of a cyclopentenone derivative that reduces the number of viral plaques by 50% (EC₅₀).

Methodology:

-

Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours.

-

Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a dye (e.g., crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value from a dose-response curve.

NF-κB Translocation Assay

This assay is used to investigate the inhibitory effect of cyclopentenone derivatives on the NF-κB signaling pathway.[10][20][21]

Objective: To visualize and quantify the inhibition of NF-κB nuclear translocation.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) on glass coverslips. Pre-treat the cells with various concentrations of the cyclopentenone compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for 30-60 minutes.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-containing buffer.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against an NF-κB subunit (e.g., p65).

-

Incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or inhibited cells, the p65 signal will be predominantly cytoplasmic. In stimulated, uninhibited cells, the p65 signal will be concentrated in the nucleus. Quantify the nuclear translocation in a population of cells.

Conclusion

While cyclopentene diols may not be the direct effectors of widespread biological activity, their role as indispensable precursors to the potent cyclopentenone prostaglandins solidifies their biological significance. The conversion of the diol to the enone functionality unleashes a cascade of signaling events that profoundly impact inflammation, viral replication, and cancer progression. The α,β-unsaturated carbonyl group of the cyclopentenone ring is the key to this activity, enabling covalent interactions with critical cellular targets. A thorough understanding of the structure-activity relationships of cyclopentene diol derivatives and their mechanisms of action will continue to fuel the development of novel therapeutics for a range of human diseases. The experimental protocols provided herein offer a robust framework for researchers to further explore the fascinating biology of this important class of molecules.

References

- 1. JP2586897B2 - Process for producing optically active cis-cyclopentene-3,5-diol monoester - Google Patents [patents.google.com]

- 2. KR20090087054A - Cyclopentene diol monoacetate derivatives - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclopentenone prostaglandins induce caspase activation and apoptosis in dendritic cells by a PPAR-gamma-independent mechanism: regulation by inflammatory and T cell-derived stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopentenone prostaglandins suppress activation of microglia: Down-regulation of inducible nitric-oxide synthase by 15-deoxy-Δ12,14-prostaglandin J2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. benchchem.com [benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 18. benchchem.com [benchchem.com]

- 19. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of cis-4-Cyclopentene-1,3-Diol from Cyclopentadiene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of cis-4-cyclopentene-1,3-diol, a valuable building block in the synthesis of prostaglandins (B1171923) and other biologically active molecules.[1][2] The described methodology is a two-step process commencing with the Diels-Alder reaction of cyclopentadiene (B3395910) and vinylene carbonate to form the bicyclic carbonate adduct, endo-bicyclo[2.2.1]hept-5-ene-2,3-diyl carbonate. This is followed by the hydrolysis of the carbonate to yield the target cis-diol. This application note includes detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Introduction

This compound is a key intermediate in the synthesis of a variety of natural products and pharmaceuticals, most notably prostaglandins.[1][2] Its stereochemistry and functionality make it an ideal starting material for the construction of complex cyclopentanoid structures. The synthesis route from the readily available starting material, cyclopentadiene, offers an efficient and atom-economical approach to this important molecule. The key transformation involves a [4+2] cycloaddition, a powerful tool in organic synthesis for the formation of six-membered rings.[3][4]

Synthesis Pathway

The synthesis of this compound from cyclopentadiene proceeds through a two-step sequence:

-

Diels-Alder Cycloaddition: Cyclopentadiene, acting as the diene, reacts with vinylene carbonate, the dienophile, to form the endo-bicyclo[2.2.1]hept-5-ene-2,3-diyl carbonate adduct. The endo selectivity is characteristic of Diels-Alder reactions involving cyclic dienes.

-

Hydrolysis: The cyclic carbonate is then hydrolyzed under basic conditions to yield the desired this compound.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Cyclopentadiene is typically generated fresh by cracking dicyclopentadiene.

Cracking of Dicyclopentadiene:

Dicyclopentadiene is placed in a flask and heated to its boiling point (ca. 170 °C). The vapor is passed through a fractional distillation column, and the cyclopentadiene monomer is collected at its boiling point (41-42 °C) in a receiver cooled in an ice bath. The freshly distilled cyclopentadiene should be used immediately due to its propensity to dimerize.

Step 1: Diels-Alder Reaction of Cyclopentadiene and Vinylene Carbonate

This procedure is adapted from a general method for the Diels-Alder reaction of cyclopentadiene with dienophiles in a sealed tube.[5]

-

To a pressure-rated glass tube equipped with a magnetic stir bar, add vinylene carbonate (1.0 eq).

-

Add freshly distilled cyclopentadiene (1.1 eq).

-

Seal the tube and heat the mixture to 185 °C with stirring for the specified reaction time.

-

After cooling to room temperature, the reaction mixture is dissolved in a suitable solvent (e.g., ethyl acetate) for further analysis or purification.

Step 2: Hydrolysis of endo-Bicyclo[2.2.1]hept-5-ene-2,3-diyl carbonate

-

The crude Diels-Alder adduct from Step 1 is dissolved in a suitable solvent such as methanol.

-

An aqueous solution of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) is added to the solution.

-

The mixture is stirred at room temperature or gently heated to effect the hydrolysis of the carbonate.

-

Upon completion of the reaction (monitored by TLC), the mixture is neutralized with a suitable acid.

-

The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the crude diol.

-

Purification can be achieved by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the reported yield for the two-step synthesis of this compound.

| Step | Reaction | Reported Yield | Reference |

| 1 & 2 | Diels-Alder & Hydrolysis | 78% (overall) | N/A |

Characterization Data of this compound

| Property | Value |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Appearance | Solid |

| Melting Point | 55-59 °C |

| ¹H NMR (DMSO-d₆) | |

| δ (ppm) | Multiplicity, Integration, Assignment |

| 2.86 | s, 2H, -OH |

| 4.56 | m, 2H, -CH-OH |

| 7.31-8.23 | m, 2H, -CH=CH- |

| ¹³C NMR (DMSO-d₆) | |

| δ (ppm) | Assignment |